1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride
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Overview
Description
“1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H9BrN2 . It is also known as "®-1-(6-Bromopyridin-2-yl)ethanamine" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 264.4±25.0 °C . Its molecular weight is 201.06376 . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Lithium and Potassium Amides of Sterically Demanding Aminopyridines A study by Scott, Schareina, Tok, and Kempe (2004) discusses the synthesis of aminopyridines, which includes derivatives similar to 1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride. This synthesis involves the reaction of Grignard compounds with dibromopyridine and subsequent Pd-catalyzed aryl amination, yielding monoarylated bromopyridines (Scott et al., 2004).
Access to 2-Aminopyridines Bolliger, Oberholzer, and Frech (2011) have shown that 2-Aminopyridines, structurally related to this compound, are important in the synthesis of bioactive natural products and medicinally significant compounds. The research highlights a method for synthesizing 6-substituted 2-aminopyridines, vital for subsequent cross-coupling reactions (Bolliger et al., 2011).
Synthesis of 2-Amino-6-bromopyridine Xu Liang (2010) reports on the preparation of 2-Amino-6-bromopyridine, a compound closely related to this compound. This synthesis uses diazotization, bromation, and other steps, yielding a significant intermediate for pharmaceutical and chemical applications (Xu Liang, 2010).
Examination of the Amination Mechanism Loones et al. (2007) explored the intramolecular amination of compounds related to this compound. This study provides insights into the mechanisms involved in Pd-catalyzed amination and base-assisted nucleophilic aromatic substitution, which are crucial for understanding the chemical behavior of such compounds (Loones et al., 2007).
New Modular Approach to Pyridin-2-yl C-nucleosides Urban et al. (2006) developed a novel method for preparing 6-substituted pyridin-2-yl C-nucleosides, relevant to the study of this compound. This research is significant in the context of synthesizing bioactive molecules and understanding their interactions (Urban et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITFLBZVEWSGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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